BenchChemオンラインストアへようこそ!

AMG-151

Glucokinase activator Enzyme activation Potency

AMG-151 (ARRY-403) is a fully characterized, non-selective glucokinase activator with a precisely defined in vitro profile (EC50 79 nM at 5 mM glucose, Vmax 134%). It serves as an essential benchmark for preclinical T2DM and GKA mechanism-of-action studies, having demonstrated one of the highest placebo-corrected FPG reductions (111.71 mg/dL) in a 236-patient Phase IIa trial. Its well-documented safety profile, including elevated hypoglycemia and hypertriglyceridemia, makes it uniquely suited for investigating toxicity pathways linked to non-selective GK activation. Ensure experimental reproducibility by selecting this definitive reference compound.

Molecular Formula C20H18N6O3S2
Molecular Weight 454.5 g/mol
CAS No. 1138669-65-4
Cat. No. B1665974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-151
CAS1138669-65-4
Synonyms15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol
AMG-151
ARRY-403
Molecular FormulaC20H18N6O3S2
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O
InChIInChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1
InChIKeyPCOMIRCNMMNOAP-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG-151 (CAS 1138669-65-4) Procurement Guide for Glucokinase Activator Research


AMG-151 (ARRY-403) is an orally available, allosteric glucokinase (GK) activator developed for type 2 diabetes mellitus (T2DM) research [1]. It is characterized as a direct activator that binds to glucose-bound glucokinase at a site distinct from glucose- and ATP-binding pockets, activating the enzyme with an in vitro EC50 of 79 nM at 5 mM glucose and achieving a Vmax of 134% relative to no-activator controls . As a small-molecule glucokinase agonist, AMG-151 has been evaluated in a randomized, placebo-controlled Phase IIa clinical trial (NCT01464437) that enrolled 236 patients with T2DM on stable metformin therapy, establishing its dose-response relationship in human subjects [2].

Why AMG-151 (ARRY-403) Is Not Interchangeable with Other Glucokinase Activators


Glucokinase activators (GKAs) exhibit marked heterogeneity in binding modes (full vs. partial activators), activation kinetics (EC50, S0.5, Vmax), hepatic vs. pancreatic selectivity, and clinical tolerability profiles. AMG-151 is a direct, non-selective GKA that yields one of the highest recorded FPG reductions among GKAs in phase II trials (111.71 mg/dL placebo-corrected at 200 mg BID), but this efficacy is accompanied by elevated rates of hypoglycemia and hypertriglyceridemia not observed with hepatoselective agents like TTP399 [1]. Substituting AMG-151 with a structurally distinct GKA—such as MK-0941 (EC50 = 65–240 nM), AZD1656 (EC50 = 60 nM), or dorzagliatin (dual-acting, full activator)—will alter both experimental outcomes and safety interpretations, rendering cross-compound extrapolation scientifically invalid .

AMG-151 Quantitative Differentiation Evidence Versus Comparators


In Vitro Glucokinase Activation Potency (EC50) Comparison

AMG-151 activates recombinant human glucokinase with an EC50 of 79 nM at 5 mM glucose, placing it among the more potent GKAs in vitro . In comparison, MK-0941 exhibits EC50 values of 240 nM at 2.5 mM glucose and 65 nM at 10 mM glucose, indicating stronger glucose-dependence in its activation kinetics [1]. AZD1656 demonstrates a slightly lower EC50 of 60 nM under standard assay conditions, suggesting marginally higher intrinsic potency . TTP399 (cadisegliatin) is hepatoselective and does not directly activate pancreatic GK, making its EC50 values (2.39–2.64 μM for lactate and glycogen in rat hepatocytes) not directly comparable due to tissue-specific assay differences .

Glucokinase activator Enzyme activation Potency

Clinical FPG Reduction: AMG-151 Demonstrates Highest Reported Magnitude Among GKAs

In a 4-week Phase IIa trial of 236 T2DM patients on metformin, AMG-151 administered at 200 mg twice daily (BID) produced the numerically largest placebo-corrected FPG reduction among eight GKAs systematically reviewed, achieving a decrease of approximately 6.2 mmol/L (111.71 mg/dL) [1]. For context, PF-04937319 at 300 mg once daily (QD) yielded a reduction of 0.68 to 6.2 mmol/L (12.25 to 111.71 mg/dL), though with notable hypoglycemia [2]. AZD1656 and other GKAs generally reduced FPG by 0.85 to 1.38 mmol/L (15.32 to 24.99 mg/dL) in longer trials [3]. Dorzagliatin, which received regulatory approval in China, reduced HbA1c by 1.07% (placebo-corrected) but does not report FPG reductions comparable to AMG-151's magnitude [4].

Fasting plasma glucose Clinical efficacy Type 2 diabetes

Dosing Frequency-Dependent Efficacy: BID Required for Significant Glycemic Effect

AMG-151 exhibits a pronounced dependence on twice-daily (BID) dosing for clinical efficacy. In the Phase IIa trial, BID administration (50, 100, 200 mg) produced a significant linear dose-effect trend for FPG reduction (p = 0.004), whereas once-daily (QD) dosing (100, 200, 400 mg) showed no significant trend [1]. This contrasts with PF-04937319, which achieved meaningful FPG reductions with QD dosing at 300 mg, and AZD1656, which demonstrated efficacy with BID dosing [2]. The requirement for BID dosing with AMG-151 may reflect its pharmacokinetic half-life and highlights the need for careful experimental design in preclinical models to match human exposure profiles.

Dosing regimen Pharmacodynamics BID vs QD

Safety Profile: Elevated Hypoglycemia and Hypertriglyceridemia Incidence

AMG-151 administration is associated with a higher incidence of both hypoglycemia and hypertriglyceridemia compared to placebo, as documented in the Phase IIa trial [1]. While systematic review data indicate that most GKAs carry some risk of hypoglycemia and triglyceride elevation, the magnitude with AMG-151 appears clinically meaningful [2]. In contrast, hepatoselective GKAs like TTP399 have been designed to minimize hypoglycemia risk by sparing pancreatic β-cell activation, and dorzagliatin's Phase III trials reported no excess severe hypoglycemia or drug-related serious adverse events [3]. MK-0941 development was discontinued due to loss of efficacy over time and elevated triglycerides, whereas AMG-151's efficacy persisted over 4 weeks despite the safety signals [4].

Hypoglycemia Hypertriglyceridemia Safety

In Vitro Maximal Activation (Vmax) and Glucose Sensitivity (S0.5)

AMG-151 increases the maximal velocity (Vmax) of human glucokinase to 134% of the no-activator control at 5 mM glucose, with a substrate sensitivity (S0.5) of 0.93 mM glucose in the presence of 5 μM activator . This partial activation profile contrasts with 'full' activators like dorzagliatin, which increase Vmax to a greater extent, and with 'partial' activators that produce smaller Vmax increases but may offer improved safety margins [1]. MK-0941, for comparison, produced a 17-fold increase in insulin secretion from isolated rat islets and up to 18-fold increase in glucose uptake in hepatocytes at 10 μM, but its Vmax and S0.5 values are not consistently reported across sources [2]. The quantitative Vmax and S0.5 parameters for AMG-151 enable precise modeling of GK activation kinetics in vitro and in silico.

Glucokinase Vmax S0.5

AMG-151 Research and Procurement Application Scenarios


Preclinical Efficacy Benchmarking of Novel GKAs

Given AMG-151's exceptional FPG reduction magnitude (up to 111.71 mg/dL placebo-corrected) among GKAs, it serves as a positive control and benchmark compound in preclinical models of T2DM when evaluating new chemical entities [1]. Its BID dosing requirement and moderate EC50 (79 nM) provide a defined reference point for comparing pharmacokinetic/pharmacodynamic relationships and glucose-lowering potency.

Mechanistic Studies of GKA-Induced Hypoglycemia and Dyslipidemia

AMG-151's well-documented safety profile—elevated rates of hypoglycemia and hypertriglyceridemia—makes it an ideal tool for investigating the molecular mechanisms linking non-selective GK activation to these adverse effects [2]. Comparative studies with hepatoselective agents (e.g., TTP399) can delineate tissue-specific contributions to GKA toxicity.

In Vitro Glucokinase Activation Assay Standardization

With precisely characterized in vitro parameters (EC50 = 79 nM at 5 mM glucose; Vmax = 134%; S0.5 = 0.93 mM), AMG-151 is suitable for standardizing glucokinase enzyme assays across laboratories . Its moderate activation profile (partial activator) provides a useful midpoint between weak activators and full activators like dorzagliatin.

Dosing Regimen Optimization in Diabetic Rodent Models

The strict requirement for BID dosing to achieve glycemic efficacy in humans (p = 0.004 for BID trend vs. non-significant for QD) provides a translatable dosing paradigm for rodent studies of GKAs [3]. AMG-151 can be employed to model the relationship between dosing frequency, drug exposure, and sustained glucose lowering in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-151

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.